molecular formula C8H13NOS B2931184 4-cyclopropanecarbonylthiomorpholine CAS No. 902073-19-2

4-cyclopropanecarbonylthiomorpholine

Cat. No.: B2931184
CAS No.: 902073-19-2
M. Wt: 171.26
InChI Key: JATRMCJFJFVNCF-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonylthiomorpholine is an organic compound characterized by the presence of a cyclopropane ring attached to a thiomorpholine moiety via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropanecarbonylthiomorpholine typically involves the reaction of cyclopropanecarbonyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropanecarbonyl chloride+ThiomorpholineThis compound+HCl\text{Cyclopropanecarbonyl chloride} + \text{Thiomorpholine} \rightarrow \text{this compound} + \text{HCl} Cyclopropanecarbonyl chloride+Thiomorpholine→this compound+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropanecarbonylthiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Its potential pharmacological properties are being investigated for therapeutic applications.

    Industry: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

    4-Cyclopropanecarbonylpiperidine: Similar structure but with a piperidine ring instead of thiomorpholine.

    4-Cyclopropanecarbonylmorpholine: Contains a morpholine ring, differing in the oxygen atom in place of sulfur.

Uniqueness: 4-Cyclopropanecarbonylthiomorpholine is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen and nitrogen analogs.

Properties

IUPAC Name

cyclopropyl(thiomorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c10-8(7-1-2-7)9-3-5-11-6-4-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATRMCJFJFVNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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